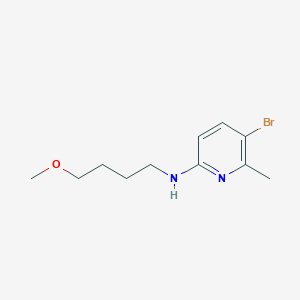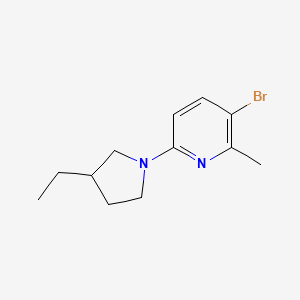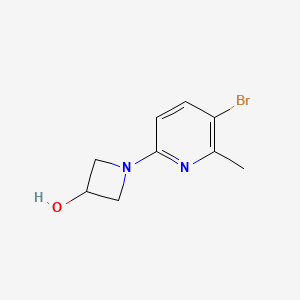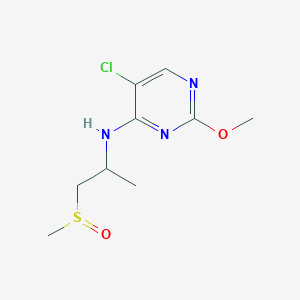![molecular formula C13H19NO3S B6631426 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline is a chemical compound commonly referred to as MSEA. It belongs to the family of substituted anilines and is used in various scientific research applications.
作用机制
The mechanism of action of MSEA is not fully understood. However, it has been shown to inhibit the activity of various enzymes, which may contribute to its biological effects. MSEA has been shown to inhibit PDE5, which is involved in the regulation of smooth muscle tone in the blood vessels. Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and increased blood flow. MSEA has also been shown to inhibit CA, which is involved in the regulation of acid-base balance in the body. Inhibition of CA leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the blood. MSEA has also been shown to inhibit MAO, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
MSEA has been shown to have various biochemical and physiological effects. It has been shown to have potent vasodilatory effects, which can lead to increased blood flow and decreased blood pressure. MSEA has also been shown to have anti-inflammatory effects, which can be beneficial for the treatment of various inflammatory conditions. Additionally, MSEA has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
实验室实验的优点和局限性
MSEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, MSEA has been shown to have potent inhibitory effects on various enzymes, which makes it a valuable tool for studying enzyme activity. However, MSEA also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, MSEA has been shown to have some toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of MSEA. One area of interest is the development of MSEA as a potential drug candidate for the treatment of various cancers. Additionally, further research is needed to fully understand the mechanism of action of MSEA and its effects on various enzymes. Further optimization of the synthesis method for MSEA may also be beneficial for improving the yield and purity of the final product. Overall, MSEA has the potential to be a valuable tool for scientific research and drug discovery.
合成方法
The synthesis of MSEA involves the reaction of 2-chloro-N-(2-hydroxyethyl)aniline with 2-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MSEA in good yields and high purity. The synthesis of MSEA has been optimized to improve the yield and purity of the final product.
科学研究应用
MSEA is used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and monoamine oxidase (MAO). MSEA has also been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
属性
IUPAC Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)13-5-3-2-4-12(13)14-8-6-11-7-9-17-10-11/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZINXBVWRBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)
